Carboxamide Regioisomerism (4- vs. 5-Position) Dictates Kinase Target Class Preference: PIM vs. Lck Selectivity
The target compound N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a 4-carboxamide regioisomer. Its closest documented analog, N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide, is a 5-carboxamide regioisomer that potently inhibits Lck kinase with an IC50 of 0.600 nM [1]. Patent literature covering the thiazolecarboxamide scaffold explicitly claims both 4-carboxamide and 5-carboxamide variants as PIM kinase inhibitors, indicating that the carboxamide position is a critical determinant of kinase selectivity [2]. The 4-carboxamide configuration of the target compound places it within the PIM-targeting patent space rather than the Lck-targeting space, representing a functionally distinct chemotype.
| Evidence Dimension | Carboxamide regioisomerism and inferred kinase target preference |
|---|---|
| Target Compound Data | 4-carboxamide regioisomer; embedded in PIM kinase inhibitor patent scaffold (EP2945939) |
| Comparator Or Baseline | 5-carboxamide regioisomer (N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide); Lck IC50 = 0.600 nM |
| Quantified Difference | Regioisomeric switch from 5-carboxamide (Lck-targeting) to 4-carboxamide (PIM-targeting); quantitative selectivity data not available for this specific compound but patent class assignment supports divergent target profile |
| Conditions | Structural comparison based on patent family classification and BindingDB assay data |
Why This Matters
Procurement of the 4-carboxamide regioisomer is essential for PIM kinase-focused research programs; substitution with a 5-carboxamide analog would introduce Lck off-target activity and confound target validation studies.
- [1] BindingDB Entry BDBM13265. N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide; Lck IC50 = 0.600 nM. View Source
- [2] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. European Patent EP2945939, filed January 14, 2014. View Source
